molecular formula C21H20N2O4 B5019859 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione

2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione

Cat. No. B5019859
M. Wt: 364.4 g/mol
InChI Key: XBLYYWSXHRPJPB-RGEXLXHISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, also known as MMQ, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. MMQ is a member of the isoquinolinedione family of compounds, which are known to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects. In

Mechanism of Action

The mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the nervous system. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to interact with the GABA(A) receptor, which is involved in the regulation of neuronal excitability. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to modulate the activity of voltage-gated sodium channels, which are essential for the generation and propagation of action potentials in neurons.
Biochemical and Physiological Effects
2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In vivo studies have shown that 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione can modulate the activity of ion channels and receptors in the nervous system, leading to changes in neuronal signaling and synaptic transmission.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione in lab experiments is its relatively simple synthesis method, which allows for easy access to the compound. 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is also stable under normal laboratory conditions, making it a convenient tool for research. However, one limitation of using 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is its limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione. One area of interest is the development of new drugs based on the structure of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione for the treatment of cancer and other inflammatory diseases. Another area of interest is the study of the mechanism of action of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione, particularly its interactions with ion channels and receptors in the nervous system. Finally, there is potential for the use of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a tool for the study of neuronal signaling and synaptic transmission, which could lead to new insights into the functioning of the nervous system.

Synthesis Methods

The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione involves the reaction of 4-methoxybenzaldehyde and 4-morpholinecarboxaldehyde in the presence of a base catalyst, followed by cyclization with maleic anhydride. The resulting product is purified by recrystallization to obtain 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione as a white crystalline powder. The synthesis of 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione is relatively straightforward and can be performed on a small to medium scale in a laboratory setting.

Scientific Research Applications

2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to exhibit anti-inflammatory and anti-tumor effects, making it a promising candidate for the development of new drugs for the treatment of cancer and other inflammatory diseases. In neuroscience research, 2-(4-methoxyphenyl)-4-(4-morpholinylmethylene)-1,3(2H,4H)-isoquinolinedione has been shown to modulate the activity of ion channels and receptors, making it a potential tool for the study of neuronal signaling and synaptic transmission.

properties

IUPAC Name

(4Z)-2-(4-methoxyphenyl)-4-(morpholin-4-ylmethylidene)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-26-16-8-6-15(7-9-16)23-20(24)18-5-3-2-4-17(18)19(21(23)25)14-22-10-12-27-13-11-22/h2-9,14H,10-13H2,1H3/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLYYWSXHRPJPB-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=CN4CCOCC4)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3/C(=C/N4CCOCC4)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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